molecular formula C14H16N2O3 B7413091 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole

5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No.: B7413091
M. Wt: 260.29 g/mol
InChI Key: XWBGOMHVUZKAIJ-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxan-4-yl hydrazine with phenoxyacetic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl-3-(phenoxymethyl)-1,2,4-oxadiazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.

Medicine

The medicinal applications of this compound are being explored due to its potential therapeutic properties. It is being investigated for its ability to inhibit specific enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and chemical resistance.

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Oxan-4-yl)-1H-indole
  • 4-(HydroxyMethyl)oxan-4-yl]Methanol
  • Oxan-4-yl (piperidin-4-yl)methanol

Uniqueness

Compared to similar compounds, 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole stands out due to its unique oxadiazole ring structure. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further highlight its uniqueness.

Properties

IUPAC Name

5-(oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-4-12(5-3-1)18-10-13-15-14(19-16-13)11-6-8-17-9-7-11/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBGOMHVUZKAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NO2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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